

# Application Notes and Protocols: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic Acid Derivatives

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## Compound of Interest

Compound Name: 2-[(4-Aminobenzoyl)amino]benzoic acid

Cat. No.: B1269669

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-[(4-Aminobenzoyl)amino]benzoic acid**, also known as N-(4-aminobenzoyl)-anthranilic acid, and its derivatives are important scaffolds in medicinal chemistry. Anthranilic acid derivatives serve as fundamental structures for various non-steroidal anti-inflammatory drugs and other biologically active compounds.<sup>[1][2][3][4]</sup> The synthetic protocol outlined below describes a reliable two-step process for the preparation of the parent compound, starting from 2-aminobenzoic acid (anthranilic acid) and 4-nitrobenzoyl chloride. This common intermediate can then be further modified to produce a wide range of derivatives. The described methodology involves an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the corresponding primary amine.

## I. Overall Synthetic Scheme

The synthesis proceeds in two main steps:

- Acylation: Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to yield 2-[(4-nitrobenzoyl)amino]benzoic acid.
- Reduction: Reduction of the nitro group of the intermediate compound to yield the final product, **2-[(4-aminobenzoyl)amino]benzoic acid**.

## II. Experimental Protocols

### A. Materials and Equipment

- Reagents: 2-aminobenzoic acid, 4-nitrobenzoyl chloride, Pyridine, Dichloromethane (DCM), Hydrochloric acid (HCl), Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), Ethanol, Sodium bicarbonate ( $\text{NaHCO}_3$ ), Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), Deionized water.
- Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle, reflux condenser, ice bath, Buchner funnel and flask, rotary evaporator, standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks), pH paper, Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

### B. Protocol 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic Acid (Intermediate)

This procedure details the acylation of 2-aminobenzoic acid.

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzoic acid in 50 mL of anhydrous pyridine. Cool the solution to  $0^\circ\text{C}$  in an ice bath with continuous stirring.
- Addition of Acylating Agent: Slowly add a solution of 11 mmol of 4-nitrobenzoyl chloride in 20 mL of anhydrous dichloromethane (DCM) dropwise to the cooled solution over 30 minutes. Maintain the temperature at  $0^\circ\text{C}$  during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by TLC.[\[5\]](#)  
[\[6\]](#)
- Work-up and Isolation:
  - Pour the reaction mixture into 200 mL of an ice-water mixture.
  - Acidify the mixture to pH 2-3 using concentrated HCl. A precipitate will form.
  - Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
  - Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the precipitate thoroughly with cold deionized water.
- Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-[(4-nitrobenzoyl)amino]benzoic acid as a solid. Dry the product under vacuum.

#### C. Protocol 2: Synthesis of **2-[(4-Aminobenzoyl)amino]benzoic Acid** (Final Product)

This procedure describes the reduction of the intermediate's nitro group.

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the 2-[(4-nitrobenzoyl)amino]benzoic acid (5 mmol) synthesized in the previous step.
- Addition of Reducing Agent: Add 50 mL of ethanol, followed by the careful addition of Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 25 mmol).
- Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle and stir for 3-4 hours. Monitor the reaction's completion using TLC.
- Work-up and Isolation:
  - Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
  - Add 100 mL of deionized water to the residue.
  - Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the pH is approximately 7-8. A precipitate will form.
  - Stir the resulting suspension for 30 minutes.
- Purification:
  - Collect the precipitate by vacuum filtration and wash it with cold deionized water.
  - The crude product can be further purified by recrystallization from ethanol to yield pure **2-[(4-aminobenzoyl)amino]benzoic acid**.
  - Dry the final product under vacuum.

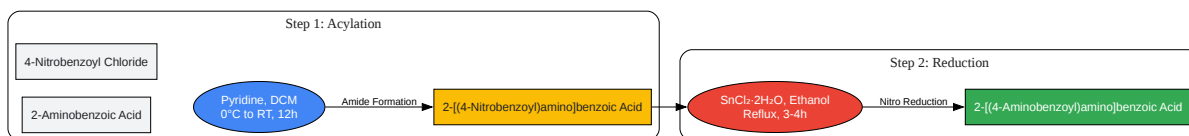
### III. Data Presentation

The following table summarizes typical results for the synthesis. Yields and melting points are representative and may vary based on experimental conditions.

Compound Name	Synthesis Step	Molecular Formula	Typical Yield (%)	Melting Point (°C)	Key IR Peaks (cm <sup>-1</sup> )
2-[(4-Nitrobenzoyl)amino]benzoic acid	1	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O <sub>5</sub>	85-95%	250-254	3300 (N-H), 1680 (C=O, amide), 1700 (C=O, acid)
2-[(4-Aminobenzoyl)amino]benzoic acid	2	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	70-85%	215-218	3400 & 3300 (N-H, amine), 1660 (C=O, amide), 1690 (C=O, acid)

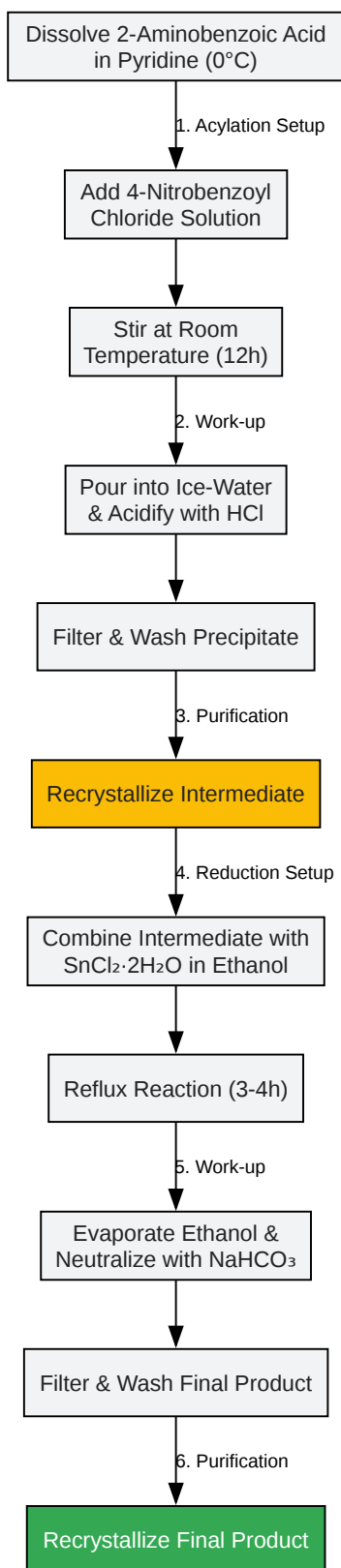
### IV. Visualization

The following diagrams illustrate the synthetic workflow.



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Caption: Synthetic workflow for the two-step synthesis of **2-[(4-Aminobenzoyl)amino]benzoic acid**.



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Caption: Step-by-step experimental workflow for the synthesis protocol.

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